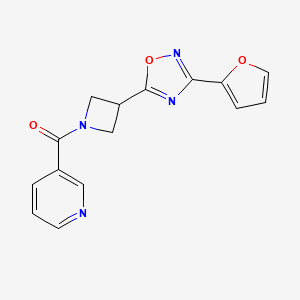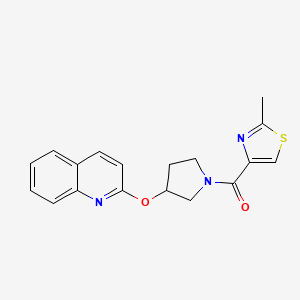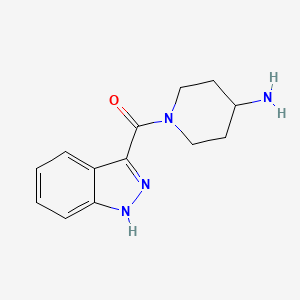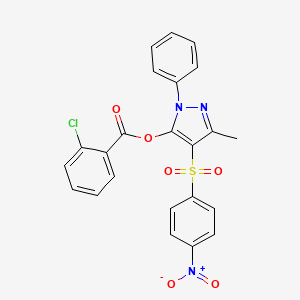
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is not fully understood. However, it has been found to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to inhibit the growth of specific cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its insecticidal properties and its potential use as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and how it interacts with specific enzymes and proteins in the body.
Conclusion
In conclusion, 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. While there is still much to learn about this compound, it has the potential to be a valuable tool for researchers in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole involves the reaction of 1-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate. The reaction takes place under reflux conditions, and the resulting product is then purified through column chromatography. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. The compound has also been studied for its potential use as a pesticide due to its insecticidal properties.
Propriétés
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXTNNHFPCPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)





